molecular formula C11H17BrCl2N2 B2962527 (R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 1349702-39-1

(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2962527
CAS RN: 1349702-39-1
M. Wt: 328.08
InChI Key: BLLPNFOWOSEOSB-NVJADKKVSA-N
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Description

(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, also known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPAM is a selective ligand for the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is primarily expressed in the central nervous system (CNS). This receptor is involved in various physiological processes, including learning, memory, and attention. Therefore, BPAM has been studied extensively for its potential therapeutic applications in treating various neurological disorders.

Scientific Research Applications

Organometallic Chemistry and Catalysis

  • Geminal Dehydrogenation of Ether and Amine C(sp3)H2 Groups : The study by Ferrando-Miguel et al. (2002) explores the reactivity of ruthenium and osmium complexes with cyclic ethers and amines, leading to geminal dehydrogenation and the formation of carbene complexes. This research demonstrates the potential utility of these metal complexes in organic synthesis and catalysis, particularly in the dehydrogenation of cyclic amines (Ferrando-Miguel et al., 2002).

  • Copper Complexes in Polymerization : Daneshmand et al. (2017) synthesized diiminopyrrolide copper complexes and investigated their rac-lactide polymerization activity. These complexes, especially those containing N-p-bromobenzyl ligands, showcase the role of metal complexes in facilitating polymerization reactions, highlighting their application in materials science and polymer chemistry (Daneshmand et al., 2017).

Synthetic Chemistry and Material Science

  • Synthesis of Chiral Pyrrolidines : Schroeder et al. (1992) detailed the synthesis of chiral 3-(1-aminoethyl)pyrrolidines, which are key intermediates in the preparation of quinolone antibacterials. This work illustrates the importance of chiral pyrrolidine derivatives in drug synthesis and the broader field of medicinal chemistry (Schroeder et al., 1992).

  • Antioxidant and Anticholinergic Activities of Bromophenols : Rezai et al. (2018) reported the synthesis and biological evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, demonstrating potent antioxidant and anticholinergic activities. These findings underscore the potential application of such compounds in the development of therapeutic agents for oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).

Drug Delivery Systems

  • Targeting Anticancer Drugs to the Brain : El-Sherbeny et al. (2003) explored a redox system for site-specific and sustained delivery of drugs to the brain, highlighting the use of a chemical delivery system (CDS) to enhance the bioavailability of anticancer agents within the central nervous system. This research offers insights into the design of more effective drug delivery strategies for treating brain tumors (El-Sherbeny et al., 2003).

properties

IUPAC Name

(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLPNFOWOSEOSB-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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